

Comparative Crystallographic Analysis of Halogenated Anilines: A Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-5-fluoroaniline

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A detailed comparison of the single-crystal X-ray diffraction data of 4-bromo-2-chloroaniline and 3-chloro-4-fluoroaniline is presented below. This guide is intended for researchers, scientists, and drug development professionals to understand the structural nuances imparted by different halogen substitutions on the aniline scaffold. Notably, single-crystal X-ray diffraction data for **4-bromo-2-chloro-5-fluoroaniline** is not publicly available at the time of this publication. Therefore, this guide utilizes closely related structures to provide valuable insights into the crystallographic properties of this class of compounds.

The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is paramount in drug design and development. It governs molecular interactions, crystal packing, and ultimately, the physicochemical properties of a compound, such as solubility and bioavailability. This guide provides a comparative analysis of the crystallographic structures of two halogenated anilines, offering a framework for understanding how the nature and position of halogen substituents influence their solid-state architecture.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-bromo-2-chloroaniline and 3-chloro-4-fluoroaniline, facilitating a direct comparison of their solid-state structures.

Parameter	4-Bromo-2-chloroaniline[1]	3-Chloro-4-fluoroaniline
Chemical Formula	C ₆ H ₅ BrClN	C ₆ H ₅ ClFN
Molecular Weight	206.47 g/mol	145.56 g/mol
Crystal System	Orthorhombic	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁	Pbca
Unit Cell Dimensions		
a	10.965(4) Å	14.608 Å
b	15.814(6) Å	15.757 Å
c	4.0232(15) Å	5.303 Å
α, β, γ	90°	90°
Volume (V)	697.7(4) Å ³	1221.5 Å ³
Z (Molecules per unit cell)	4	8
Calculated Density (Dx)	1.965 Mg/m ³	1.58 g/cm ³
Radiation Wavelength	0.71073 Å (Mo Kα)	Not Specified
Temperature	298 K	Not Specified
R-factor	0.033	Not Specified

Experimental Protocols

The following outlines a generalized experimental protocol for the single-crystal X-ray diffraction of small organic molecules like halogenated anilines. Specific parameters for the data collection of 4-bromo-2-chloroaniline are included as a reference.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, acetone, or hexane. The process is usually carried out at room temperature in a dust-free environment.

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.

For 4-bromo-2-chloroaniline, data was collected on a Bruker SMART CCD diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).^[1] A total of 5799 reflections were measured at 298 K.^[1]

Data Processing

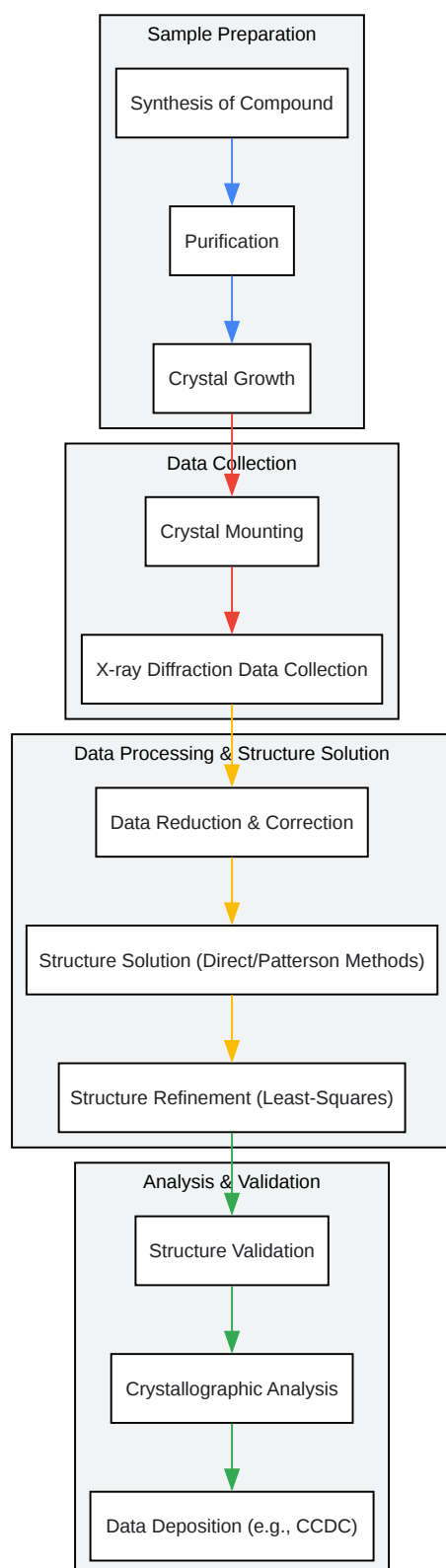
The collected diffraction data is processed to yield a set of unique reflections with their corresponding intensities. This process includes integration of the reflection spots, correction for Lorentz and polarization effects, and an absorption correction. For 4-bromo-2-chloroaniline, an absorption correction was applied using the SADABS program.^[1]

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined by a least-squares method against the experimental data to obtain the final, accurate crystal structure. For 4-bromo-2-chloroaniline, the structure was solved by direct methods and refined on F².^[1]

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.



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A typical workflow for single-crystal X-ray diffraction analysis.

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References

- 1. 4-Bromo-2-chloroaniline | C₆H₅BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]
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